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Compound of Interest

Compound Name:

Tert-butyl 4-(2-

aminoethyl)piperazine-1-

carboxylate

Cat. No.: B067752 Get Quote

An In-Depth Technical Guide to tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS

192130-34-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 4-(2-aminoethyl)piperazine-1-
carboxylate, a key bifunctional building block in modern medicinal chemistry. We will delve into

its synthesis, reactivity, analytical characterization, and strategic applications in drug discovery,

with a focus on providing field-proven insights and actionable protocols.

Core Chemical Identity and Properties
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, registered under CAS number 192130-

34-0, is a synthetic organic compound featuring a piperazine core.[1][2] This structure is

strategically engineered with two key functionalities that enable its utility in multi-step synthesis:

A Boc-Protected Secondary Amine: The tert-butoxycarbonyl (Boc) group on one of the

piperazine nitrogens serves as a robust protecting group. This allows for selective reactions

at the other nitrogen centers without interference. The Boc group can be reliably removed

under acidic conditions when desired.

A Primary Aminoethyl Group: The ethylamine side chain provides a nucleophilic primary

amine, which is readily available for a variety of coupling reactions, most notably amide bond

formation.[2]
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This dual functionality makes it an invaluable linker and scaffold component for assembling

more complex molecules.[2]

Nomenclature and Physicochemical Data
The compound is known by several synonyms, which are important to recognize when

searching chemical databases and literature.[1][3][4]

Parameter Value Source(s)

CAS Number 192130-34-0 [1][2]

IUPAC Name

tert-butyl 4-(2-

aminoethyl)piperazine-1-

carboxylate

[1]

Synonyms

1-Boc-4-(2-

aminoethyl)piperazine; 4-N-(2-

Aminoethyl)-1-N-Boc-

piperazine

[1][3]

Molecular Formula C₁₁H₂₃N₃O₂ [1]

Molecular Weight 229.32 g/mol [1]

Appearance

White to off-white solid or

colorless to light yellow clear

liquid

[2]

Solubility

Soluble in polar organic

solvents (e.g., Methanol, DCM,

DMF)

[2]

Boiling Point 319.4 ± 32.0 °C (Predicted) [5]

Density 1.056 ± 0.06 g/cm³ (Predicted) [5]

Synthesis and Purification
The synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is typically achieved

through the mono-N-alkylation of N-Boc-piperazine. The primary challenge in this synthesis is
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to achieve selective mono-alkylation and avoid the di-alkylation byproduct. A common and

effective strategy involves the reaction of N-Boc-piperazine with a protected 2-haloethylamine

equivalent, followed by deprotection of the ethylamine moiety.

Below is a representative, field-proven protocol for its synthesis.

Representative Synthesis Protocol: Alkylation of N-Boc-
Piperazine
This two-step procedure involves the initial reaction with 2-chloroethylamine hydrochloride

followed by in-situ or subsequent basification to yield the free primary amine.

Step 1: N-Alkylation

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an

inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-piperazine (1.0 eq) and 2-

chloroethylamine hydrochloride (1.1 eq) in a suitable polar aprotic solvent such as

acetonitrile or DMF.

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq)

or diisopropylethylamine (DIPEA, 2.5 eq), to the mixture. The base is critical for scavenging

the HCl generated and neutralizing the hydrochloride salt of the alkylating agent.

Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The elevated temperature is

necessary to drive the Sₙ2 reaction to completion.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting N-

Boc-piperazine.

Step 2: Work-up and Purification

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature.

If a solid precipitate (inorganic salts) is present, filter it off.

Extraction: Dilute the filtrate with water and extract the product into an organic solvent like

ethyl acetate or dichloromethane (DCM).
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Washing: Wash the combined organic layers sequentially with water and brine to remove any

remaining inorganic salts and DMF.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude residue by silica gel column chromatography, typically using a

gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
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Step 1: N-Alkylation

Step 2: Work-up & Purification
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Caption: Synthetic workflow for CAS 192130-34-0.
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Chemical Reactivity and Applications in Drug
Development
The primary value of this compound lies in its utility as a heterobifunctional linker. The primary

amine serves as a reactive handle for covalent modification, while the Boc-protected amine

allows for future deprotection and further functionalization.

Core Application: Amide Bond Formation
The most common reaction involving the primary amine of this molecule is amide bond

formation with a carboxylic acid. This is a cornerstone reaction in the synthesis of

pharmaceuticals and other complex organic molecules.

This protocol is widely used due to its efficiency, mild conditions, and the suppression of side

reactions.

Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve the

carboxylic acid (1.0 eq), tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.1 eq), and

1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

Base Addition: Add a non-nucleophilic base, typically DIPEA (2.5 eq), to the mixture.

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. The low temperature helps to

control the reaction rate and minimize side reactions.

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, perform a

standard aqueous work-up as described in the synthesis section (Section 2.1, Step 2).

Purification: Purify the resulting amide product by silica gel chromatography.
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Caption: General amide coupling reaction workflow.

Core Application: Boc-Deprotection
Once the primary amine has been functionalized, the Boc group can be removed to reveal the

secondary piperazine amine for subsequent reactions.

Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a suitable organic solvent such

as dichloromethane (DCM) or 1,4-dioxane.

Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM

(typically 25-50% v/v) or a solution of 4M HCl in dioxane.

Reaction: Stir the mixture at room temperature for 1-4 hours.

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Work-up:

For TFA: Concentrate the reaction mixture under reduced pressure to remove the excess

TFA and solvent. The product is typically obtained as a TFA salt.

For HCl/dioxane: The product often precipitates as the hydrochloride salt. It can be

isolated by filtration or by concentrating the solvent.

Neutralization (Optional): To obtain the free amine, dissolve the resulting salt in water, basify

the solution with a base like sodium bicarbonate or sodium hydroxide, and extract the free

amine into an organic solvent.
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Advanced Application: Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that

co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1]

A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the

target protein, and the other binds to an E3 ubiquitin ligase.

The piperazine motif is frequently incorporated into PROTAC linkers to enhance solubility and

provide a rigid, well-defined scaffold.[6] tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
is an ideal building block for this purpose. Its primary amine can be coupled to one of the

ligands, and after Boc-deprotection, the secondary piperazine amine can be coupled to the

other ligand, completing the PROTAC structure.

PROTAC Molecule

Target Protein
(POI)

E3 LigaseWarhead Ligand
binds

Piperazine Linker
(from CAS 192130-34-0) E3 Ligand binds

Click to download full resolution via product page

Caption: Role of the piperazine linker in a PROTAC.

Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the

compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show

characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), as well as multiplets for

the methylene protons on the piperazine ring and the ethyl side chain. The exact chemical

shifts and multiplicities can be found in spectral databases.[7]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display

signals corresponding to the unique carbon atoms in the molecule, including the quaternary

carbon and methyl carbons of the Boc group, and the various methylene carbons of the

piperazine and ethyl groups.[1]

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will typically

show a prominent peak for the protonated molecule [M+H]⁺ at m/z 230.1.[1]

Biological Activity Context
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate is not designed or intended to have

intrinsic biological activity. Its role in drug development is that of a structural component or

linker. The piperazine heterocycle itself is a common motif in many biologically active

compounds, often contributing to favorable pharmacokinetic properties such as improved

solubility and cell permeability. However, this specific, protected derivative is valued for its

chemical reactivity and utility in synthesis rather than for any direct interaction with biological

targets.

Safety and Handling
Based on aggregated GHS data, this compound should be handled with appropriate

precautions.[1]

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Wear protective gloves, eye protection, and face protection.

Use in a well-ventilated area.

In case of contact with skin or eyes, rinse immediately with plenty of water.
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Always consult the material safety data sheet (MSDS) from the supplier before handling this

chemical.

Conclusion
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0) is a highly versatile

and valuable building block for researchers in drug discovery and medicinal chemistry. Its well-

defined bifunctional nature, with an accessible primary amine and a protected secondary

amine, provides a reliable platform for the systematic construction of complex molecules. Its

demonstrated utility in forming stable amide bonds and its incorporation into advanced

therapeutic modalities like PROTACs underscore its importance in the development of next-

generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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